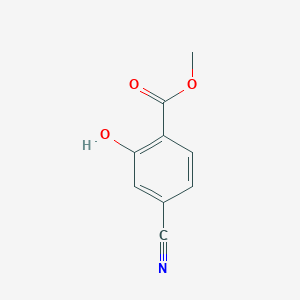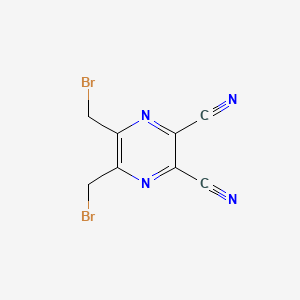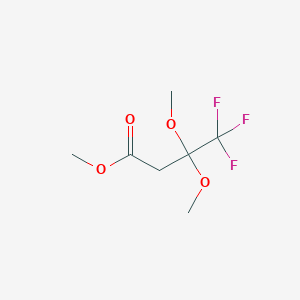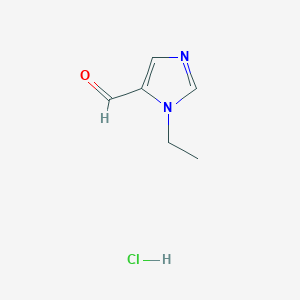
2-Fluoro-3-methoxybenzamide
Overview
Description
2-Fluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol. It belongs to the class of benzamides, which are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a fluorine atom at the second position and a methoxy group at the third position on the benzene ring.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-3-methoxybenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in the base excision repair (BER) pathway, which is crucial for repairing DNA damage .
Mode of Action
This interaction can influence the function of PARP1 and thus affect the BER pathway .
Biochemical Pathways
The compound primarily affects the base excision repair (BER) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from the genome. The compound’s interaction with PARP1 can influence the efficiency of this pathway, potentially affecting DNA repair and genomic stability .
Pharmacokinetics
Similar compounds are known to have varying pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
The interaction of this compound with PARP1 can result in changes to the BER pathway, potentially influencing DNA repair processes . This could lead to alterations in cellular function and genomic stability, although the specific molecular and cellular effects would depend on the context of the cells and the extent of the compound’s influence on PARP1 and the BER pathway .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme FtsZ, which is crucial for bacterial cell division . The interaction between this compound and FtsZ involves binding to the allosteric site of the enzyme, leading to conformational changes that inhibit its function
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In bacterial cells, it inhibits cell division by targeting the FtsZ enzyme . In mammalian cells, it may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it could potentially modulate the activity of proteins involved in the MAPK signaling pathway, leading to changes in gene expression and cellular responses to external stimuli
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As mentioned earlier, it binds to the allosteric site of the FtsZ enzyme, inhibiting its function and preventing bacterial cell division . This binding interaction is facilitated by the fluorine and methoxy groups on the benzamide ring, which enhance the compound’s affinity for the enzyme . Additionally, this compound may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of bacterial cell division and potential cytotoxic effects in mammalian cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit bacterial infections by targeting the FtsZ enzyme . At higher doses, toxic or adverse effects may be observed, including potential damage to mammalian cells and tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted through the urine . The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways it influences
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments or organelles, influencing its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and the presence of specific targeting sequences . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxybenzamide typically involves the following steps :
Starting Material: The synthesis begins with 2-fluoro-3-methoxybenzaldehyde.
Oxime Formation: The benzaldehyde is converted to its oxime derivative using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Amide Formation: The oxime is then treated with hydrogen peroxide in an aqueous medium to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 2-Fluoro-3-methoxybenzoic acid.
Reduction: 2-Fluoro-3-methoxyaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methoxybenzamide has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzoic acid: Similar structure but with a carboxyl group instead of an amide group.
2-Fluoro-3-methoxyaniline: Similar structure but with an amine group instead of an amide group.
2-Fluoro-3-methoxybenzaldehyde: Precursor in the synthesis of 2-Fluoro-3-methoxybenzamide.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which imparts distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVBJVKUMUKIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,4S,5R,6S)-3,4-Diacetyloxy-6-(4-methylphenyl)sulfanyl-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3040339.png)








